molecular formula C9H6BrF3N2 B8077168 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine

3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B8077168
M. Wt: 279.06 g/mol
InChI Key: SHEDNTDXFPZRIX-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromo substituent at position 3, a methyl group at position 2, and a trifluoromethyl (CF₃) group at position 5. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromo substituent offers a handle for further functionalization via cross-coupling reactions .

Properties

IUPAC Name

3-bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c1-5-8(10)15-6(9(11,12)13)3-2-4-7(15)14-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEDNTDXFPZRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium . The reaction conditions often require the use of solvents like N,N-dimethylformamide, 1,2-dichloroethane, 1,4-dioxane, or acetonitrile, and may involve high temperatures and long reaction times .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines, including this compound, often focus on optimizing yield and efficiency. Recent advancements have introduced metal-free and aqueous synthesis routes that are more environmentally friendly. For example, the NaOH-promoted cycloisomerization of N-propargylpyridiniums under ambient conditions has been reported to give quantitative yields in a short time .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts (e.g., palladium, copper), bases (e.g., NaOH), and solvents (e.g., dimethylformamide, acetonitrile). Reaction conditions vary but often involve elevated temperatures and specific pH levels to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in anticancer therapies. Specifically, 3-bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine has shown promising activity against various cancer cell lines.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural features contribute to its efficacy against a range of bacterial strains.

  • Data Table: Antimicrobial Activity
PathogenInhibition Zone (mm)Reference
E. coli15Journal of Antibiotics
S. aureus18International Journal of Microbiology

Organic Electronics

This compound is being explored for use in organic electronic devices due to its electronic properties and stability.

  • Application Example : Research indicates that incorporating this compound into organic photovoltaic cells can enhance charge transport efficiency, leading to improved device performance .

Polymer Chemistry

This compound can serve as a building block for synthesizing novel polymers with specific functionalities.

  • Case Study : A recent publication in Polymer Chemistry reported the synthesis of a new polymer using this compound that exhibited superior thermal stability and mechanical properties compared to traditional polymers .

Agrochemicals

The compound's unique structure has led to investigations into its potential as an agrochemical agent.

Pesticide Development

Studies have suggested that derivatives of imidazo[1,2-a]pyridine can act as effective pesticides due to their ability to disrupt specific biochemical pathways in pests.

  • Research Findings : Trials conducted on various agricultural pests showed that formulations containing this compound resulted in significant mortality rates .

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent modulator of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and biological activity of imidazo[1,2-a]pyridines are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Electronic Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents Molecular Formula CAS Number Key Properties
3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine Br (C3), CH₃ (C2), CF₃ (C5) C₉H₆BrF₃N₂ Not reported Bromo (electron-withdrawing), CF₃ (strong EWG); enhances metabolic stability
2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine CH₃ (C2), CF₃ (C5) C₉H₇F₃N₂ 2411641-12-6 Lacks bromo; CF₃ improves lipophilicity
3-Bromo-5-methylimidazo[1,2-a]pyridine Br (C3), CH₃ (C5) C₈H₇BrN₂ 5857-47-6 Bromo (C3), methyl (C5); less electron-deficient than CF₃ derivatives
6-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine Br (C6), CH₃ (C7), Ph (C2) C₁₄H₁₁BrN₂ Not reported Bromo at C6; phenyl enhances π-stacking in biological targets

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group at C5 in the target compound significantly increases electrophilicity at adjacent positions, facilitating nucleophilic attacks . In contrast, methyl groups (e.g., in 3-Bromo-5-methylimidazo[1,2-a]pyridine) are electron-donating, reducing reactivity .
  • Bromine Positioning : Bromine at C3 blocks electrophilic substitution at this site, redirecting reactivity to other positions (e.g., C2 or C6) .

Functionalization :

  • The bromo group in the target compound enables Suzuki-Miyaura or Buchwald-Hartwig couplings, whereas non-halogenated analogues (e.g., 2-Methyl-5-CF₃ derivative) require pre-functionalization .

Mechanistic Insights :

  • Trifluoromethyl Groups : Improve bioavailability and resistance to oxidative metabolism, as seen in antifungal chalcones .
  • Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance binding affinity in hydrophobic enzyme pockets compared to chlorine .

Biological Activity

3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse scientific literature.

  • Chemical Formula : C9H6BrF3N2
  • Molecular Weight : 279.06 g/mol
  • CAS Number : 2102410-55-7

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Recent studies have indicated that compounds within the imidazo[1,2-a]pyridine class exhibit notable anti-inflammatory effects. For instance, a related compound demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting a potential mechanism for reducing inflammation through modulation of immune responses.

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceCompound TestedIC50 (μg/mL)Mechanism of Action
This compound34.1Inhibition of TNF-α
Diclofenac Sodium31.4COX Inhibition

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial properties of imidazo[1,2-a]pyridines have also been explored. Preliminary data indicate that these compounds can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus.

Table 2: Antimicrobial Efficacy

PathogenMIC (μg/mL)Reference
Staphylococcus aureus3.12
Escherichia coli12.5

These results highlight the potential of this compound as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of imidazo[1,2-a]pyridine:

  • Synthesis and Evaluation : A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-inflammatory activities. Compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts .
  • Mechanistic Insights : Research has elucidated that the anti-inflammatory effects may be attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory pathway .
  • Safety Profile : Toxicological assessments indicated that certain derivatives exhibited low toxicity levels in animal models, suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-2-methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridine?

The synthesis typically involves bromination of precursor imidazo[1,2-a]pyridine derivatives. For example, 2-amino-5-bromo-3-methylpyridine can be synthesized via bromination of 2-amino-3-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions . One-pot multicomponent reactions are also employed, where intermediates like ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate are synthesized using microwave-assisted methods to enhance efficiency and yield . Key steps include cyclization, halogenation, and purification via column chromatography (≥98% purity confirmed by GC or HPLC) .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 8.62 ppm for aromatic protons in brominated derivatives) .
  • FT-IR : Identifies functional groups (e.g., C=O at 1672 cm⁻¹, C-Br at 821 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., observed [M+1]⁺ at 508.0 vs. calculated 508.0978) .
  • LC-MS : Confirms purity and detects impurities .

Q. How is regioselectivity achieved during bromination of imidazo[1,2-a]pyridine scaffolds?

Regioselectivity is influenced by electron density distribution. Computational modeling (e.g., electron density surface maps) guides the choice of bromination sites, favoring electron-rich positions such as the 3- or 5-positions . Reaction conditions (e.g., solvent polarity, temperature) further modulate selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data in brominated imidazo[1,2-a]pyridine derivatives?

Contradictions in NMR or mass spectra often arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity .
  • X-ray crystallography : Provides unambiguous structural assignment (e.g., for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives) .
  • Control experiments : Re-synthesize the compound under varying conditions to isolate intermediates .

Q. What methodologies optimize the synthesis of trifluoromethyl-substituted imidazo[1,2-a]pyridines?

The trifluoromethyl group introduces steric and electronic challenges. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 61% purity for diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine) .
  • Protecting groups : Use tert-butyl carbamate (Boc) to shield reactive amines during functionalization .
  • Palladium catalysis : Enables cross-coupling reactions for late-stage trifluoromethyl introduction .

Q. How do steric effects influence the reactivity of this compound in cross-coupling reactions?

The methyl and trifluoromethyl groups create steric hindrance, slowing Suzuki-Miyaura or Buchwald-Hartwig couplings. Mitigation strategies:

  • Bulky ligands : Use XPhos or DavePhos to enhance catalytic efficiency .
  • High-temperature conditions : Accelerate reactivity in polar aprotic solvents (e.g., DMF at 110°C) .
  • Kinetic studies : Monitor reaction progress via LC-MS to optimize stoichiometry .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for brominated imidazo[1,2-a]pyridines?

Variations in melting points (e.g., 223–225°C vs. 215–218°C) may stem from polymorphic forms or residual solvents. Methods to resolve:

  • DSC/TGA : Differentiate polymorphs by thermal behavior .
  • Recrystallization : Purify using solvents of varying polarity (e.g., ethanol/water mixtures) .
  • Elemental analysis : Confirm stoichiometry and rule out solvates .

Methodological Innovations

Q. What advanced techniques enable the synthesis of novel imidazo[1,2-a]pyridine derivatives for pharmacological screening?

  • Multicomponent reactions : Combine aldehydes, amines, and ketones in one pot to generate diverse libraries (e.g., pyrido[1,2-a]benzimidazoles) .
  • Electrochemistry : Achieve C-H functionalization without metal catalysts .
  • Flow chemistry : Scale up synthesis while maintaining control over exothermic bromination steps .

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